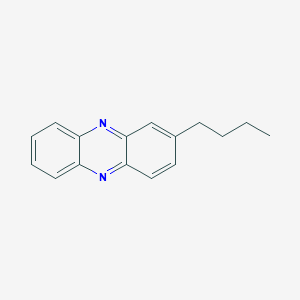

2-Butylphenazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-butylphenazine |

InChI |

InChI=1S/C16H16N2/c1-2-3-6-12-9-10-15-16(11-12)18-14-8-5-4-7-13(14)17-15/h4-5,7-11H,2-3,6H2,1H3 |

InChI Key |

WIESCJUDVPPXJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylphenazine and Substituted Butylphenazines

Chemical Synthesis Approaches for the Phenazine (B1670421) Scaffold

The synthesis of the tricyclic phenazine system can be broadly categorized into classical cyclization methods and modern, often catalytic, strategies. These approaches offer different advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Classical Cyclization Reactions for Phenazine Core Formation

Traditional methods for phenazine synthesis have been established for over a century and rely on the cyclization of appropriately substituted benzene (B151609) derivatives. These reactions are often robust and form the bedrock of phenazine chemistry.

The Wohl–Aue reaction, first reported in 1901, is a cornerstone of classical phenazine synthesis. chemeurope.com It traditionally involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base, such as potassium hydroxide (B78521), at elevated temperatures. wikipedia.orgnih.gov The nitrobenzene serves as both a reactant and an oxidizing agent. thieme-connect.de This method can be adapted for the synthesis of substituted phenazines, including butyl-substituted variants, by employing appropriately substituted anilines or nitrobenzenes as starting materials. For instance, the reaction of aniline with a butyl-substituted nitrobenzene or a butyl-aniline with nitrobenzene could theoretically yield butylphenazine isomers.

A modular synthesis of a library of halogenated phenazines has been successfully developed utilizing the Wohl–Aue reaction, demonstrating its applicability for creating diverse analogues. nih.gov The reaction conditions, however, can be harsh, and the yields may vary depending on the specific substrates used. skemman.is

Table 1: Examples of Wohl-Aue Reaction Conditions

| Reactants | Base | Conditions | Product | Reference |

|---|---|---|---|---|

| Nitrobenzene, Aniline | - | Not specified | Phenazine | wikipedia.org, chemeurope.com |

Another classical route to the phenazine core is the oxidative cyclization of ortho-aminodiphenylamines. wikipedia.org This method involves the intramolecular cyclization of an ortho-aminodiphenylamine precursor, which can be prepared by the reduction of a corresponding ortho-nitrodiphenylamine. The cyclization is typically effected by an oxidizing agent.

One general procedure involves refluxing the 2-aminodiphenylamine (B160148) in nitrobenzene, which acts as the oxidant, to yield the phenazine. thieme-connect.de An alternative involves using ferric chloride (FeCl₃) as the oxidant in an acidic aqueous solution. thieme-connect.de The synthesis of substituted phenazines is achievable by starting with substituted 2-nitrodiphenylamines. For example, a butyl-substituted 2-aminodiphenylamine would be the direct precursor for a butylphenazine.

Table 2: Oxidative Cyclization Methods for Phenazine Synthesis

| Precursor | Oxidant/Conditions | Product Type | Reference |

|---|---|---|---|

| ortho-Aminodiphenylamine | Lead peroxide | Phenazine | wikipedia.org |

| Substituted 2-aminodiphenylamines | Nitrobenzene, reflux | Substituted Phenazines | thieme-connect.de |

The condensation of an ortho-phenylenediamine with an ortho-quinone is a direct and widely used method for forming the phenazine ring system. chemeurope.comwikipedia.orgresearchgate.net This reaction involves a double condensation to form the central pyrazine (B50134) ring fused to the two benzene rings. The reaction can be performed under various conditions, including in acetic acid or via solid-state chemistry. rasayanjournal.co.innih.gov

To synthesize a substituted phenazine such as 2-butylphenazine, one could react an unsubstituted ortho-diamine with a butyl-substituted ortho-quinone, or conversely, a butyl-substituted ortho-diamine with an unsubstituted ortho-quinone. A study details the synthesis of various phenazines using a solvent-free, solid-state reaction by heating a mixture of fine powders of ortho-diamines and ortho-quinones at 35°C. rasayanjournal.co.in This environmentally friendly approach avoids the use of solvents and can proceed for 2-4 hours. rasayanjournal.co.in

For instance, the reaction of 2,5-dimethoxy-4-t-butylaniline with 4-methoxy-5-t-butyl-o-benzoquinone has been shown to produce the corresponding substituted phenazine, illustrating the principle of using substituted precursors to build a functionalized phenazine core. rsc.org

Oxidative Cyclization of ortho-Aminodiphenylamines

Modern Synthetic Strategies for Functionalized Phenazines

Contemporary synthetic chemistry offers more sophisticated and often milder methods for constructing complex molecules. Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools for the synthesis of phenazine precursors.

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C–N) bond between an aryl halide and an amine. wikipedia.org This reaction has been effectively applied to the synthesis of bis(2-nitrophenyl)amine (B107571) derivatives, which are key intermediates that can be subsequently reduced and cyclized to form the phenazine core. acs.org

A synthetic protocol for nonsymmetrically substituted phenazines involves the Buchwald–Hartwig coupling of a substituted 2-nitroaniline (B44862) with a substituted 1-bromo-2-nitrobenzene (B46134). acs.org The resulting bis(2-nitrophenyl)amine is then subjected to a reduction of the nitro groups, followed by a tandem-like oxidation, often with a mild agent like ferric chloride, to yield the final phenazine product. acs.org This strategy allows for precise control over the substitution pattern on the final phenazine ring.

For the synthesis of a substituted butylphenazine, a starting material such as 2-bromo-4-butyl-1-nitrobenzene could be coupled with a nitroaniline derivative. Research has demonstrated the successful coupling of substrates like 2-bromo-4-(tert-butyl)-1-nitrobenzene (B8256118) with various nitroanilines using a palladium(II) acetate (B1210297)/RuPhos catalytic system. acs.org

Furthermore, a double Buchwald–Hartwig amination of substituted bromoanilines can be used to directly form the phenazine ring in a "ligation" strategy. clockss.orgnih.gov This method has been used to synthesize 2,7-di-tert-butylphenazine from 2-bromo-4-tert-butylaniline. clockss.org

Table 3: Buchwald-Hartwig Approach to Substituted Phenazines

| Coupling Partners | Catalyst/Ligand | Intermediate/Product | Reference |

|---|---|---|---|

| Substituted 4,5-dialkoxy-2-nitroaniline, 1-bromo-2-nitrobenzene derivative | Palladium(II) acetate, RuPhos | bis(2-nitrophenyl)amine derivative | acs.org |

| 2-bromo-4-tert-butylaniline (self-coupling) | Not specified | 2,7-Di-tert-butylphenazine | clockss.org |

Palladium-Catalyzed Aryl Ligation for Phenazine Construction

A novel and effective method for the construction of the phenazine core involves the "ligation" of two aromatic rings through a palladium-catalyzed double Buchwald-Hartwig cyclization of substituted bromoanilines. nih.govclockss.org This strategy allows for the regioselective synthesis of disubstituted phenazines that are otherwise difficult to prepare with similar efficiency. nih.gov The process has been optimized to use crystalline phosphine (B1218219) ligands like BINAP, avoiding the use of the highly pyrophoric tri-t-butyl phosphine. nih.gov

The general procedure involves reacting a bromide (1 equivalent) with cesium carbonate (2.0 equivalents), a phosphine ligand (0.08 equivalents), and palladium(II) acetate (0.05 equivalents) in toluene (B28343) at 120 °C for 4-24 hours. clockss.org This method is not limited to dimerization and has been successfully applied to the synthesis of complex structures, including the dihydrodipyrrolophenazine ring system from tryptophan derivatives. nih.govclockss.org For instance, the dimerization of N-Boc tryptophan using this method yielded the desired product in 49% yield, and the phenylalanine-derived substrate afforded the corresponding phenazine in 63% yield. nih.govclockss.org

This palladium-catalyzed approach offers significant regiochemical control, as demonstrated by the formation of specific isomers that would not be achievable through classical phenazine synthesis methods. nih.govclockss.org Furthermore, domino reactions starting from 1,2-diaminoarenes and 1,2-dihaloarenes, proceeding through palladium-catalyzed double N-arylations followed by in-situ oxidation, have been developed to produce phenazines in good to excellent yields, tolerating a variety of functional groups. researchgate.net

Reductive Cyclization Pathways Utilizing Borohydrides

Reductive cyclization is a key strategy for synthesizing the phenazine scaffold, particularly from nitroaromatic precursors. Sodium borohydride (B1222165) (NaBH₄) is a versatile and mild reducing agent frequently employed in these transformations. acs.orgnumberanalytics.com It is often preferred over other reducing agents like sodium cyanoborohydride due to its lower toxicity and often providing better yields and reproducibility. sigmaaldrich.cn

One prominent pathway involves the Buchwald-Hartwig cross-coupling of anilines with 2-bromo-3-nitroanisole, followed by a sodium-borohydride-mediated reductive cyclization to form the phenazine nucleus. researchgate.net This method has been instrumental in creating precursor 1-methoxyphenazines. researchgate.net The mechanism of sodium borohydride reduction involves the transfer of a hydride ion from the borohydride anion to the substrate. numberanalytics.com

In another approach, 2-nitrodiphenylamines can be reductively cyclized to form phenazines using sodium borohydride in an ethanolic sodium ethoxide solution. acs.org Phenazines can also be synthesized from N-(2-nitrophenyl)-N-phenylamines through reductive cyclization using sodium borohydride as the reducing agent. thieme-connect.de

Regioselective Functionalization Techniques for Butylphenazine Derivatization

The derivatization of the butylphenazine core is crucial for tuning its properties. Derivatization modifies a compound's functionality to enable or enhance analysis and can alter its chemical and physical characteristics. research-solution.comweber.hu Techniques like silylation and acylation are employed to reduce polarity and increase volatility, which is beneficial for gas chromatography analysis. scioninstruments.com

A significant challenge in phenazine chemistry is achieving regioselectivity. A powerful method for regioselective functionalization is the Buchwald–Hartwig coupling of a non-symmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene derivative. acs.org This is followed by reduction and tandem-like oxidation to yield the phenazine system. acs.org This protocol allows for the synthesis of phenazines with up to four different substituents at designated positions. acs.org The steric and electronic properties of the substituents have a crucial impact on the final product's characteristics. acs.org

For instance, the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has been achieved using this approach, with the molecular structure confirmed by NMR and single-crystal X-ray diffraction. acs.org The reaction conditions, such as temperature and time, can be adjusted to accommodate substrates with different reactivities. acs.org

Sustainable and Facile Synthetic Protocols

The development of environmentally friendly synthetic methods for phenazines has gained significant traction, aiming to reduce the use of hazardous solvents, toxic reagents, and energy. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and operational simplicity compared to conventional heating methods. mdpi.comresearchgate.netmdpi.com This technique has been successfully applied to the synthesis of various phenazine derivatives. mdpi.comindexcopernicus.com

For example, the synthesis of benzo[α]furo[2, 3-c]phenazine derivatives has been achieved in high yields and short reaction times (10–15 minutes) under solvent-free conditions using a magnetic nanocatalyst and microwave irradiation. tandfonline.comnih.gov Similarly, the synthesis of 2-substituted tetrahydro-1,3-thiazepines, a related heterocyclic system, benefits from microwave-assisted ring closure, affording good to excellent yields in very short reaction times. beilstein-journals.org The synthesis of benzodiazepine-2,5-diones has also been improved using microwave irradiation, with optimal conditions being 130 °C for 3 minutes. scielo.br

Green chemistry principles focus on minimizing waste and using less hazardous substances. researchgate.net In phenazine synthesis, this translates to developing solvent-free or aqueous media reactions, and employing reusable catalysts. researchgate.netresearchgate.net

One-pot syntheses are particularly attractive from a green chemistry perspective. For example, a simple and efficient one-pot, two-stage reaction has been developed to convert catechol, a lignin-derived monomer, to phenazine with a 67% yield using aqueous ammonia (B1221849) and a Pd/C catalyst. rsc.org This process avoids additional organic solvents. rsc.org

Furthermore, nanocatalytic processes are being developed for the synthesis of phenazine derivatives under mild, thermal conditions. nih.gov For instance, copper oxide quantum dot-modified magnetic silica (B1680970) mesoporous nanoparticles have been used as a highly efficient and reusable catalyst for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, with yields ranging from 86–95%. nih.gov The catalyst showed high stability and could be reused for at least five operational cycles. nih.gov

Microwave-Assisted Synthesis

Synthesis of N-Oxide Derivatives of Butylphenazines

Phenazine N-oxides are an important subclass of phenazine derivatives. A common method for their synthesis is the reaction of benzofuroxans (benzo[1,2-c]1,2,5-oxadiazole N-oxides) with phenolate (B1203915) anions, which leads to a heterocycle expansion process to form phenazine N⁵,N¹⁰-dioxide derivatives. scielo.br The electronic characteristics of the substituents on the benzofuroxan (B160326) ring can influence the ratio of the resulting isomers. scielo.br

Another approach involves the oxidation of the parent phenazine. For instance, isoindoline-phenazine skeletons can be oxidized to give isoindoline-phenazine-N,N-dioxide nitroxide radicals. hi.is The oxidation of N-(2-nitrophenyl)-N-phenylamines using oleum (B3057394) or potassium hydroxide can also lead to the formation of phenazine N-oxides. thieme-connect.de The reaction temperature can affect the proportion of the 10-oxide formed. thieme-connect.de

The synthesis of mono-N-oxides can be achieved using specific oxidizing agents. For example, the oxidation of certain heterocycle-fused pyrimidines with a mixture of 50% hydrogen peroxide and trifluoroacetic anhydride (B1165640) can yield mono-N-oxide derivatives. rsc.org

Biosynthetic Pathways and Engineering of Phenazines

The biological synthesis of phenazine natural products is a multi-stage process that begins with a common precursor from primary metabolism and involves a series of enzymatic reactions to build and decorate the characteristic tricyclic structure. thieme-connect.de

The journey to the phenazine core begins with chorismic acid, an intermediate of the shikimate pathway. cathdb.infonih.govmdpi.com In phenazine-producing bacteria, a conserved set of genes, typically organized in a phz operon (phzA-G), encodes the enzymes required for this transformation. kegg.jpkegg.jp This core biosynthetic pathway is responsible for producing the foundational phenazine molecules, primarily phenazine-1-carboxylic acid (PCA) and, in some organisms, phenazine-1,6-dicarboxylic acid (PDC). thieme-connect.dekegg.jp

The key steps and the enzymes involved in the formation of the phenazine core are as follows:

Chorismate Conversion : The pathway initiates with the conversion of chorismic acid. The enzyme PhzE, an anthranilate synthase homologue, converts chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). kegg.jpenzyme-database.org PhzD, an isochorismatase, then transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). cathdb.info

Isomerization : DHHA is the last stable intermediate before the formation of the tricyclic structure. kegg.jp The enzyme PhzF isomerizes DHHA to the highly reactive intermediate, 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). cathdb.infokegg.jp

Dimerization and Cyclization : Two molecules of AOCHC then undergo condensation to form the initial tricyclic phenazine structure. kegg.jp

Oxidation : The final step is an oxidation reaction catalyzed by the FMN-dependent enzyme PhzG, which leads to the aromatization of the ring system, yielding the stable phenazine core products, PCA and/or PDC. cathdb.info

The enzyme PhzC, a 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, often encoded within the operon, functions upstream to channel metabolites from primary metabolism into the shikimate pathway, ensuring a sufficient supply of the chorismate precursor. cathdb.infokegg.jp

Table 1: Core Enzymes in Phenazine Biosynthesis

| Gene | Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| phzE | Anthranilate synthase homolog | Catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). | kegg.jpenzyme-database.org |

| phzD | Isochorismatase | Converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). | cathdb.info |

| phzF | Isomerase | Isomerizes DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). | kegg.jp |

| phzA/B | Hypothetical proteins | Believed to be involved in the dimerization of two AOCHC molecules. | kegg.jp |

| phzG | FMN-dependent oxidase | Catalyzes the final oxidation step to form the aromatic phenazine core. | cathdb.info |

| phzC | DAHP synthase | Increases metabolic flux towards the shikimate pathway to supply chorismate. | cathdb.infokegg.jp |

Once the core phenazine scaffold (PCA or PDC) is synthesized, a wide variety of phenazine derivatives can be generated through the action of modifying enzymes. These enzymes add functional groups to the phenazine ring, creating the vast structural diversity observed in nature. thieme-connect.demdpi.com Common modifications include hydroxylation, methylation, N-oxidation, amidation, glycosylation, and prenylation. nih.govsibran.ru

While specific enzymes that attach a butyl group to the phenazine ring to form this compound have not been characterized, the known derivatization pathways for other substitutions offer insight into how such modifications occur. For instance:

Hydroxylation : Monooxygenases can hydroxylate the phenazine ring. For example, PhzO is a flavin-dependent monooxygenase that converts PCA to 2-hydroxyphenazine-1-carboxylic acid, which can then be decarboxylated to form 2-hydroxyphenazine. rsc.org

Methylation : The enzyme PhzM, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the methylation of PCA to form 5-methyl-PCA, a key step in the biosynthesis of pyocyanin (B1662382) in Pseudomonas aeruginosa. pubcompare.ai

Amidation : The transamidase PhzH converts PCA into phenazine-1-carboxamide (B1678076) (PCN). pubcompare.ai

Prenylation : Some bacteria possess prenyltransferases that can attach isoprenoid chains to the phenazine core, creating more complex, lipophilic derivatives. thieme-connect.de

The existence of this compound suggests a potential, yet undiscovered, enzymatic pathway capable of alkylation with a butyl group. This could theoretically involve a specialized alkyltransferase that utilizes a butyl donor substrate. However, without direct research, this remains speculative.

Table 2: Examples of Characterized Phenazine-Modifying Enzymes

| Enzyme | Modification Type | Substrate | Product | Reference |

|---|---|---|---|---|

| PhzS | Hydroxylation/Decarboxylation | 5-methyl-PCA | Pyocyanin (via intermediates) | thieme-connect.depubcompare.ai |

| PhzM | Methylation | Phenazine-1-carboxylic acid (PCA) | 5-methyl-PCA | pubcompare.ai |

| PhzH | Amidation | Phenazine-1-carboxylic acid (PCA) | Phenazine-1-carboxamide (PCN) | pubcompare.ai |

| PhzO | Hydroxylation | Phenazine-1-carboxylic acid (PCA) | 2-hydroxy-phenazine-1-carboxylic acid | rsc.org |

| LaPhzM | O-methylation | Various hydroxylated phenazines | Methoxyphenazines | thieme-connect.de |

The potential of phenazines in agriculture and medicine has driven significant research into enhancing their production through genetic and metabolic engineering. thieme-connect.de These strategies aim to overcome low natural yields and create microbial "cell factories" for efficient phenazine synthesis. clockss.org

Key engineering strategies include:

Heterologous Expression : The entire phenazine biosynthetic gene cluster (phz) can be transferred into a host organism like Escherichia coli, which does not naturally produce phenazines. acs.orggoogle.com This allows for production in a well-characterized and easily manipulated industrial host. Optimization of culture conditions and pathway balancing in E. coli have been shown to significantly increase titers of compounds like pyocyanin. thieme-connect.declockss.org

Increasing Precursor Supply : To boost production, the metabolic flux towards the chorismate precursor can be enhanced. This is often achieved by overexpressing key genes in the shikimate pathway, such as aroG or the native phzC gene. thieme-connect.de In Pseudomonas chlororaphis, engineering the glycerol (B35011) utilization pathway has also been used to increase PCA production. thieme-connect.de

Blocking Competing Pathways : Genes responsible for converting the desired phenazine product into other derivatives or for shunting precursors into alternative metabolic pathways can be knocked out. For instance, deleting genes involved in the conversion of PCA can lead to its accumulation. thieme-connect.de

Deregulation of Biosynthesis : The expression of the phz operon is often tightly controlled by regulatory networks. Knocking out negative regulatory genes can lead to the constitutive overproduction of phenazines. clockss.org

Optimization of Fermentation : Beyond genetic manipulation, optimizing fermentation parameters such as medium composition, temperature, and pH is crucial for maximizing yield. thieme-connect.de The development of defined minimal media can also reduce costs for industrial-scale production. clockss.org

These combined approaches have resulted in dramatic increases in phenazine production, with some engineered strains of P. chlororaphis achieving PCA titers of over 10 g/L in fed-batch fermentation. clockss.org

Advanced Spectroscopic and Structural Elucidation of 2 Butylphenazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including complex heterocyclic systems like 2-butylphenazine derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.pt

In the ¹H NMR spectra of phenazine (B1670421) derivatives, protons on the aromatic rings typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. nih.govmdpi.com The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. For instance, in a 1,6-disubstituted phenazine ring, distinct spin systems can be identified through COSY (Correlation Spectroscopy) experiments, which reveal proton-proton couplings. mdpi.com The protons of the butyl group in this compound would exhibit characteristic signals in the aliphatic region of the spectrum. The terminal methyl group would appear as a triplet, while the methylene (B1212753) groups would present as more complex multiplets due to coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The aromatic carbons of the phenazine core resonate at specific chemical shifts, which are influenced by the electronic effects of the substituents. ias.ac.inacs.org For example, the carbon atoms directly attached to the nitrogen atoms in the phenazine ring appear at distinct chemical shifts. The signals for the butyl group carbons would be found in the upfield region of the spectrum. Advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in correlating proton and carbon signals, which is crucial for unambiguously assigning the resonances in complex derivatives. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Phenazine Derivatives Note: This table provides illustrative data based on published information for various phenazine derivatives and is not specific to this compound itself, for which detailed public data is scarce.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| (E)-N′-(2-hydroxybenzyl)phenazine-1-carbonyl hydrazide | d-DMSO | 13.28 (s, 1H, NH), 11.36 (s, 1H, OH), 8.82 (s, 1H, N=CH), 8.63 (d, J = 6.0, 1H), 8.57–8.47 (d, J = 12.0 Hz, 2H), 8.34 (d, J = 12.0 Hz, 1H), 8.16–8.06 (m, 3H), 7.64 (d, J = 6.0 Hz, 1H), 7.36 (t, J = 6.0 Hz, 1H), 7.00 (d, J = 6.0 Hz, 1H), 6.99 (t, J = 6.0 Hz, 1H) | Not available |

| 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol | DMSO | 9.77 (s, 1H), 9.44 (d, J = 8.0 Hz, 1H), 8.37 (dd, J = 61.2, 7.6 Hz, 2H), 8.06–7.96 (m, 3H), 7.93 (d, J = 8.2 Hz, 1H), 7.90–7.81 (m, 2H), 7.68 (t, J = 7.5 Hz, 1H), 7.43 (d, J = 9.0 Hz, 1H), 7.36–7.27 (m, 2H), 7.24 (d, J = 3.4 Hz, 2H) | 152.66, 143.06, 142.54, 141.83, 141.30, 140.40, 133.62, 133.31, 130.72, 130.65, 130.52, 130.16, 129.88, 129.39, 128.97, 128.92, 128.12, 128.07, 127.90, 126.67, 125.00, 124.01, 122.84, 118.45, 117.28 |

| 6-(1-hydroxyehtyl)phenazine-1-carboxylic acid | CDCl₃ | 15.62 (1H, s), 8.95 (1H, d, J = 7.0 Hz), 8.53 (1H, d, J = 8.7 Hz), 8.17 (1H, d, J = 8.3 Hz) 8.05 (1H, br d), 8.03–8.00 (1H × 2, overlapped), 5.76 (1H, q, J = 12.9, 6.5 Hz), 3.42 (3H, s), 1.62 (3H, d, J = 6.4 Hz) | Not available |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Molecular Dynamics

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. americanpharmaceuticalreview.com For this compound, the IR spectrum would show characteristic bands for the aromatic C-H stretching vibrations, C=C and C=N stretching vibrations within the phenazine ring system, and the aliphatic C-H stretching and bending vibrations of the butyl group. For instance, a phenazine derivative was reported to have IR bands at 3727, 3625, 2883, 1222, and 770 cm⁻¹. mdpi.com

Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. americanpharmaceuticalreview.comfaccts.de The Raman spectrum of a phenazine derivative would likely display strong bands for the symmetric breathing modes of the aromatic rings. Differences in the IR and Raman spectra between different polymorphic forms of a compound can reveal variations in molecular packing and intermolecular interactions in the solid state. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with high confidence. spectralworks.comchimia.ch Unlike unit-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. sisweb.commdpi.com

For this compound derivatives, HRMS is crucial for confirming the molecular formula. nih.gov By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, chemists can verify the identity of a newly synthesized compound. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ of a phenazine derivative with the formula C₂₂H₁₈N₃O₄ is 388.1297, and a measured HRESIMS value of 388.1296 [M+H]⁺ would confirm this composition. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Illustrative HRMS Data for Phenazine Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol | ESI | 373.1341 [M+H]⁺ | 373.1352 | ias.ac.in |

| (E)-N′-(2-hydroxybenzyl)phenazine-1-carbonyl hydrazide | ESI+ | 343.1211 [M+H]⁺ | 343.1195 | nih.gov |

| (E)-N′-(3,5-dibromo-2-hydroxybenzy)phenazine-1-carbonyl hydrazide | ESI+ | 498.9310 [M+H]⁺ | 498.9400 | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Redox States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. researchgate.netpnas.org Phenazines are known to undergo redox reactions, forming radical cations or anions. nih.gov EPR spectroscopy is uniquely suited to study these paramagnetic intermediates.

The EPR spectrum provides information about the electronic structure and environment of the unpaired electron. For a phenazine radical, the g-factor and hyperfine coupling constants can be determined from the spectrum. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) in the molecule. Analysis of this structure can reveal the distribution of the unpaired electron density over the phenazine framework. rsc.org For instance, the EPR signal of a phenazine radical anion is often dominated by a quintet, resulting from the coupling of the unpaired electron with two equivalent ¹⁴N nuclei. Studies on phenazine derivatives have shown the formation of semiquinone radicals upon irradiation with visible light. rsc.orgrsc.org The EPR spectrum of a phenazine methosulfate radical has been reported, and the technique has been used to study the redox behavior of phenazine-based systems in biological and electrochemical contexts. pnas.orgnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wordpress.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. mdpi.comnih.gov

For this compound derivatives, a single-crystal X-ray structure would provide unambiguous confirmation of the connectivity and stereochemistry. It would also reveal crucial information about the solid-state packing of the molecules, including any hydrogen bonding or π-π stacking interactions. caltech.edursc.org For example, the crystal structures of several phenazine derivatives have been determined, revealing details such as intramolecular hydrogen bonds and the planarity of the phenazine ring system. caltech.edumdpi.com In some cases, the phenazine nucleus can exhibit a tilt with respect to the crystal planes. caltech.edu The analysis of crystal structures of various phenazine derivatives has provided insights into their molecular conformations and intermolecular interactions in the solid state. rsc.orgiucr.org

Computational and Theoretical Investigations of 2 Butylphenazine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone for the computational study of phenazine (B1670421) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net These studies are crucial for understanding the fundamental electronic properties and predicting the chemical stability of 2-Butylphenazine.

DFT calculations are routinely used to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. researchgate.net The energy gap between the HOMO and LUMO is a key parameter, as it relates to the molecule's electronic excitation properties and kinetic stability. researchgate.net For phenazine derivatives, DFT calculations have been shown to provide reliable electronic structures and spectral analysis. researchgate.net

| Computational Method | Investigated Property | Key Findings/Application | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP) | Electronic Structure (HOMO/LUMO, Electrostatic Potential) | Provides reliable data on orbital energies and charge distribution, correlating with reactivity and spectral properties. | researchgate.net |

| DFT | Molecular Stability (Reorganization Energy) | Assesses structural changes upon reduction/oxidation; lower values suggest better stability for electrochemical cycling. | rsc.org |

| DFT | Degradation Pathways (Tautomerization Free Energy) | Calculates thermodynamic favorability of decomposition reactions, guiding the design of more robust molecules. | harvard.eduosti.gov |

Computational Prediction of Redox Potentials for Phenazine Derivatives

The redox activity of the phenazine core makes it a promising candidate for electrochemical applications. Computational methods are instrumental in predicting the redox potentials of phenazine derivatives, enabling the rapid screening of vast chemical spaces to identify molecules with desired properties. digitellinc.com

The reduction of phenazines in aprotic solvents typically occurs in two single-electron steps, forming a radical anion and then a dianion. rsc.org Using DFT, the Gibbs free energy for each species in the reduction reaction can be calculated to determine the corresponding redox potentials. rsc.org It is well-established that the nature and position of substituents dramatically influence these potentials. Electron-donating groups (EDGs), like the alkyl butyl group, tend to destabilize the reduced (anionic) forms, shifting the redox potential to more negative values. rsc.org Conversely, electron-withdrawing groups (EWGs) stabilize the anions, resulting in more positive redox potentials. rsc.org

To accelerate the discovery of new redox-active materials, high-throughput computational screening based on DFT has been applied to large libraries of phenazine derivatives. digitellinc.comrsc.orgresearchgate.net In one such study, the redox potentials of approximately 200 phenazine derivatives with various EDGs and EWGs were calculated. rsc.orgdigitellinc.comrsc.orgresearchgate.net This large-scale modeling effort provided unprecedented insight into structure-property relationships. rsc.orgrsc.org

These studies confirmed that by using different functional groups, the redox potential of the phenazine core can be tuned over a wide range. researchgate.net For instance, strong EDGs like amino groups can shift the potential to as low as -0.65 V, while powerful EWGs like cyano groups can increase it to +2.25 V compared to the parent phenazine. rsc.orgresearchgate.net The butyl group, being a weak EDG, is expected to cause a modest negative shift in the redox potential. High-throughput studies also revealed the critical role of the substituent's position, demonstrating that functionalization at the 2-position (adjacent to the ring fusion) has a different electronic effect than at the 1-position (adjacent to a nitrogen atom). rsc.org

While high-throughput DFT is powerful, it can still be computationally demanding. To further accelerate the screening process, machine learning (ML) models are being developed and trained on DFT-generated data. acs.orgresearchgate.netacs.orgnih.gov These ML models can predict the redox potentials of new phenazine derivatives in a fraction of the time required for a full DFT calculation. chemrxiv.org

Researchers have successfully trained various ML models—from linear regressions to more complex non-linear models like gradient boosting and neural networks—on datasets of DFT-calculated redox potentials for phenazine derivatives. acs.orgchemrxiv.org The inputs for these models, or "features," can be simple 2D structural information, 3D geometries, or molecular fingerprints. chemrxiv.orgchemrxiv.org Studies have shown that these ML models can achieve excellent performance, with high correlation coefficients (R² > 0.98) between the ML-predicted and DFT-calculated values. chemrxiv.org This hybrid DFT-ML approach is a powerful tool for the virtual screening of immense libraries of potential phenazine-based molecules, significantly reducing computational and experimental costs. acs.orgresearchgate.net

| ML Model Type | Input Features | Performance Metric (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| Linear and Non-Linear Models | 2D, 3D, Molecular Fingerprints | R² > 0.98, MAE < 0.07 V | High accuracy with rapidly computable features. | chemrxiv.org |

| Gradient Boosting, Random Forest, etc. | DFT-derived descriptors | High prediction accuracies (R² > 0.74) on external test sets. | Ability to generalize to new functional groups not in the training set. | acs.orgacs.orgnih.gov |

High-Throughput DFT Modeling for Redox Potential Screening

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations are particularly useful for conformational analysis and understanding intermolecular interactions. plos.orgnih.gov

The butyl group attached to the phenazine core is flexible and can adopt numerous conformations. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) arrangements and the energy barriers between them. This is important as the conformation of the butyl chain can influence the molecule's solubility, its packing in the solid state, and its ability to interact with other molecules or surfaces.

MD simulations also provide detailed insight into non-covalent intermolecular interactions. In a solution or a solid, molecules of this compound will interact with each other and with solvent molecules. These interactions are dominated by forces such as π-π stacking between the planar phenazine rings and van der Waals forces involving the butyl chains. nih.govacs.org Crystal structure analyses of other phenazine derivatives have revealed the importance of hydrogen bonds and π-π interactions in defining the solid-state packing. nih.govresearchgate.net MD simulations can model these interactions in a dynamic environment, helping to predict material properties like solubility and the tendency to aggregate.

Theoretical Analysis of Substituent Effects on Molecular Stability and Reactivity

The chemical and electronic properties of the phenazine ring are highly sensitive to the nature and position of its substituents. A theoretical analysis of these substituent effects is crucial for the rational design of molecules with tailored properties. rsc.orglibretexts.org

Substituents influence the phenazine core through a combination of inductive and resonance effects. libretexts.org

Inductive Effects: The butyl group is an alkyl group, which is weakly electron-donating through an inductive effect (σ-donation). This effect tends to increase the electron density on the aromatic ring system.

Resonance Effects: The butyl group does not have lone pairs or π-orbitals that can participate in resonance with the phenazine ring.

For this compound, the primary influence of the butyl group is its weak electron-donating inductive effect. This has several consequences for stability and reactivity:

Molecular Stability: As an EDG, the butyl group slightly destabilizes the reduced anionic forms of the phenazine, which can impact its performance in redox applications. rsc.org However, its effect on the stability of the neutral molecule is generally minimal. Studies on dihydroxyphenazine isomers have shown that the position of substitution is a critical determinant of stability against degradation pathways like tautomerization. osti.gov

Reactivity: The increased electron density from the butyl group makes the phenazine ring more susceptible to oxidation and potentially more reactive towards electrophiles compared to unsubstituted phenazine. Conversely, it makes reduction slightly more difficult, which is consistent with the negative shift in its redox potential. rsc.org

Computational studies have systematically explored these effects by comparing a wide range of substituents. researchgate.netresearchgate.net This allows for the placement of the butyl group within a broader context of functional group effects on the phenazine core.

Quantum Chemical Calculations of Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules and for elucidating complex reaction mechanisms.

Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). mdpi.com The calculations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net The electronic nature of the butyl substituent will influence the energy of these frontier orbitals and thus affect the absorption spectrum of this compound. The weak electron-donating nature of the butyl group is expected to cause a small shift in the absorption bands compared to the parent phenazine. Quantum chemical methods can also be used to calculate other spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm molecular structures. researchgate.net

Furthermore, quantum chemistry is used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energy barriers. nih.gov This allows for the detailed investigation of reaction mechanisms. For phenazine derivatives, this could include studying their synthesis routes, potential degradation pathways, or their role in catalytic cycles. plos.orgresearchgate.net For example, quantum mechanics/molecular mechanics (QM/MM) methods have been used to study the enzymatic reactions involved in the biosynthesis of natural phenazines, revealing the roles of specific amino acid residues in the catalytic mechanism. nih.govnih.gov

Advanced Applications of 2 Butylphenazine and Analogous Phenazine Derivatives

Electrochemical Applications

The rich redox chemistry of phenazine (B1670421) derivatives underpins their widespread use in electrochemical applications. These compounds can undergo reversible redox reactions, making them ideal candidates for various electrochemical processes. acs.org Their ability to be tailored through molecular engineering allows for the fine-tuning of their redox potentials and other properties to suit specific applications. digitellinc.comnih.gov

Function as Redox Mediators in Electrochemical Sensors and Biosensors

Phenazine derivatives are increasingly utilized as redox mediators in the fabrication of electrochemical sensors and biosensors. tandfonline.comresearchgate.net Their primary function is to facilitate electron transfer between a biological recognition element (like an enzyme) and the electrode surface. vanderbilt.edutaylorfrancis.com This is particularly crucial for biological molecules that are not electrochemically active on their own. vanderbilt.edu

Phenazine compounds, due to their unique redox and chromatic properties, are employed for both direct and indirect determination of analytes. tandfonline.comresearchgate.net For instance, a novel phenazine derivative, thiol-reactive phenazine ethosulfate (trPES), has been successfully used to modify lactate (B86563) oxidase for the development of lactate biosensors. This modification imparts a quasi-direct electron transfer ability to the enzyme. myu-group.co.jp Another amine-reactive phenazine ethosulfate (arPES) has also been explored for its ability to modify enzymes through lysine (B10760008) residues, enabling effective electron transfer. nii.ac.jp The stability and versatility of phenazine derivatives like phenazine ethosulfate (PES) make them suitable for a wide range of oxidoreductase-based biosensors. myu-group.co.jp

The effectiveness of phenazine mediators can be enhanced by combining them with other materials, such as carbon nanotubes. tandfonline.comresearchgate.net This combination helps to improve the properties of the redox mediators, leading to more sensitive and reliable biosensors.

Electrocatalytic Effects in Analytical Chemistry

In analytical chemistry, phenazine derivatives exhibit significant electrocatalytic effects, which are instrumental in enhancing the performance of electrochemical sensors. tandfonline.comresearchgate.net Electrocatalysis by these compounds helps to decrease the overpotential required for the electrochemical reaction of many important analytes. tandfonline.comresearchgate.netfrontiersin.orgrsc.org This reduction in overpotential leads to increased sensitivity and lower detection limits for the target analytes. tandfonline.comresearchgate.net

The electrocatalytic properties of phenazine-modified electrodes allow for the simultaneous determination of multiple analytes in a sample. tandfonline.comresearchgate.net For example, various redox-active aromatic dyes, including phenazine derivatives, strongly adsorb onto graphite (B72142) electrodes and show electrocatalytic activity for the oxidation of NADH. myu-group.co.jp This is significant because NADH often requires a high overpotential for direct oxidation on conventional electrodes. myu-group.co.jp By using phenazine derivatives as mediators, the oxidation of NADH can be achieved at a more moderate potential, improving the reproducibility and accuracy of the measurement. myu-group.co.jp

Furthermore, the study of the electrochemical behavior of phenazines, such as their interaction with different electrode materials and in various solvent systems, provides fundamental insights that aid in the design of more efficient electrocatalytic systems. acs.orgeco-vector.com The ability to modify the molecular structure of phenazines allows for the tuning of their electrocatalytic properties to target specific analytes. acs.org

Integration into Aqueous Organic Redox Flow Batteries (RFBs) as Anolytes

Phenazine derivatives are emerging as highly promising anolyte materials for aqueous organic redox flow batteries (AORFBs), a technology considered for large-scale energy storage. researchgate.netrepec.orgosti.govresearchgate.net Their appeal stems from their tunable redox potentials, high solubility, and chemical stability, which are crucial for the performance and longevity of RFBs. nih.govmdpi.com

Strategic molecular modifications of the phenazine structure have been shown to dramatically increase solubility and shift redox potentials. For example, the introduction of hydroxyl and sulfonic acid groups into the phenazine core has led to anolytes with significantly enhanced performance. researchgate.netrepec.org One such derivative, 7,8-dihydroxyphenazine-2-sulfonic acid, demonstrated a high reversible anolyte capacity and excellent cycle stability. researchgate.netrepec.org Similarly, another derivative, 4,4'-(phenazine-2,3-diylbis(oxy))dibutyric acid (2,3-O-DBAP), has been shown to have a low redox potential and great chemical stability, leading to a long-lasting flow cell with a high discharge voltage. nih.gov

The ability to functionalize the phenazine core with various groups, such as quaternary ammonium-based substituents, has enabled the development of anolytes with high solubility (up to 1.3 M) and an outstanding theoretical volumetric capacity. mdpi.com These advancements highlight the potential of phenazine-based compounds to create cost-effective, safe, and sustainable energy storage solutions. oaepublish.com

| Phenazine Derivative | Key Features | Performance in RFBs | Reference |

| 7,8-dihydroxyphenazine-2-sulfonic acid | High solubility, shifted redox potential | Operating voltage of 1.4 V, reversible anolyte capacity of 67 Ah l⁻¹, 99.98% capacity retention per cycle over 500 cycles. researchgate.netrepec.org | researchgate.net, repec.org |

| 4,4'-(phenazine-2,3-diylbis(oxy))dibutyric acid (2,3-O-DBAP) | Water-soluble, chemically stable, low redox potential | Average discharge voltage of 1.12 V, low fade rate of 0.0127%, lifespan of 62 days. nih.gov | nih.gov |

| Quaternary ammonium-substituted phenazine | High solubility (up to 1.3 M) | Theoretical volumetric capacity of 70 Ah L⁻¹, stable operation for >100 cycles in neutral and acidic electrolytes. mdpi.com | mdpi.com |

Phenazine-Integrated Conjugated Microporous Polymers (CMPs) for Supercapacitor Electrodes

Conjugated microporous polymers (CMPs) incorporating phenazine units are being explored as advanced electrode materials for supercapacitors. rsc.orgresearchgate.netrsc.org These materials are attractive due to their high surface area, tunable porosity, and the inherent redox activity of the phenazine moieties. rsc.orgresearchgate.netrsc.org

For example, two CMPs, TPA-QP and TPA-TBP, incorporating different phenazine linkers, have demonstrated high surface areas and excellent thermal stability. rsc.org The TPA-QP CMP, in particular, showed a remarkable electrochemical capacitance due to a higher percentage of adsorption units for electrolyte ions and a larger surface area. rsc.org These phenazine-based CMPs have shown high capacitance retention even after thousands of cycles, indicating their potential for creating durable and high-performance supercapacitors. rsc.orgnsysu.edu.tw

| CMP Designation | Key Features | Supercapacitor Performance | Reference |

| TPA-QP | High surface area, redox-active phenazine linkers | Three-electrode capacitance of 356 F g⁻¹ at 1 A g⁻¹, 97% capacitance retention after 2000 cycles. rsc.orgrsc.org | rsc.org, rsc.org |

| TPA-TBP | Redox-active phenazine linkers, good thermal stability | High capacitance and stability. rsc.org | rsc.org |

| Py-QP, TPP-QP, TPT-QP | Varied planarity and imine content | TPT-QP showed a specific capacitance of 121.9 F g⁻¹ and excellent cycling stability with 96% retention after 5000 cycles. nsysu.edu.tw | nsysu.edu.tw |

Role in Mediated Extracellular Electron Transfer (EET) in Bioelectrochemical Systems

Phenazine derivatives play a crucial role as mediators in extracellular electron transfer (EET) processes within bioelectrochemical systems (BESs). nih.govdntb.gov.ua In these systems, microorganisms transfer electrons to or from an electrode, and phenazines can act as soluble electron shuttles to facilitate this process, especially for non-electrogenic microbes. nih.govresearchgate.net

Naturally produced phenazines by bacteria like Pseudomonas aeruginosa have been shown to enhance current outputs in microbial fuel cells. rsc.org Exogenously added phenazines can also be used to encourage EET in other microorganisms, such as Escherichia coli. dntb.gov.uaresearchgate.net The effectiveness of a phenazine mediator depends on its molecular structure, which influences its redox potential, solubility, and ability to interact with microbial metabolic pathways. acs.orgresearchgate.net

Research has identified several bacterial species, including those from the genera Pseudomonas, Streptomyces, and Burkholderia, as new electroactive bacteria that utilize phenazines for EET. nih.gov For instance, Pseudomonas chlororaphis subsp. aurantiaca produces phenazine-1-carboxylic acid, which mediates a significant anodic current. nih.gov Understanding the relationship between the structure of phenazine mediators and their function in EET is critical for designing more efficient microbial bioelectrochemical technologies. acs.orgdntb.gov.ua

Materials Science and Optoelectronic Applications

The unique electronic and optical properties of phenazine derivatives have led to their investigation in the fields of materials science and optoelectronics. rsc.orgontosight.ai Their planar, conjugated structure results in notable stability and interesting photophysical behaviors, such as fluorescence. ontosight.ai

In materials science, phenazine-based compounds are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai The ability to tune their emission colors by modifying their molecular structure is a key area of research. For example, different phenazine derivatives have been synthesized to emit blue, green, and red light, which is crucial for the development of full-color displays. acs.org

Furthermore, the strategic molecular engineering of phenazine derivatives is being used to create advanced materials with specific functionalities. Trisubstituted-dibenzo[a,c]phenazine derivatives synthesized via Suzuki-Miyaura coupling have shown potential as n-type materials in optoelectronics due to their characteristic blue emission and suitable energy levels. chemicalpapers.com In the realm of perovskite solar cells, phenazine-based hole transport materials are being developed to enhance charge separation and extraction, thereby improving the efficiency and stability of these devices. nih.gov The inherent properties of phenazines make them a versatile platform for the design of novel materials for a wide array of applications. ktu.ltspectrum-instrumentation.com

Development of Organic Semiconductor Materials

Phenazine and its derivatives are recognized as promising n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) materials for organic electronics. chemicalpapers.comresearchgate.net Their electron-deficient nature, stemming from the nitrogen atoms in the aromatic core, facilitates electron injection and transport. Researchers have synthesized various phenazine-based molecules and investigated their charge transport characteristics for potential use in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netrri.res.in

The strategy often involves creating donor-acceptor (D-A) architectures, where an electron-deficient phenazine core is coupled with electron-donating moieties. researchgate.net For instance, a series of donor-acceptor molecules with a pyrazino[2, 3-b]phenazine core and triarylamine donors exhibited ambipolar characteristics. researchgate.net Their suitability as semiconductor materials is evaluated based on their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which were determined to be in the range of –5.40 to –5.66 eV and –3.69 to –3.84 eV, respectively. researchgate.net

Furthermore, phenazine-fused triphenylene (B110318) discotic liquid crystals have been developed, which self-assemble into columnar structures that enhance charge carrier mobility. rri.res.inmdpi.com One such derivative demonstrated p-type (hole) mobility of approximately 10⁻⁴ cm² V⁻¹ s⁻¹. rri.res.in Another study on phenanthro[9,10‐a]phenazine‐based mesogens also reported hole mobility in the order of 10⁻⁴ cm²/Vs. researchgate.net The introduction of specific functional groups and the extension of the π-conjugated system are key strategies to improve charge transport properties for electronic device applications. rri.res.in

Charge Carrier Mobility in Phenazine-Based Materials

| Phenazine Derivative Type | Mobility Type | Reported Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| Phenazine-fused Triphenylene | Hole (p-type) | ~1.0E-04 | rri.res.in |

| Phenanthro[9,10-a]phenazine Mesogen | Hole (p-type) | ~1.0E-04 | researchgate.net |

| Naphthophenanthridine derivative | Ambipolar | 3.0E-04 | researchgate.net |

Design of Functionalized Derivatives for Optical Sensing

The unique characteristics of the phenazine skeleton, including its electron-deficient nature and the presence of lone pair electrons on its nitrogen atoms, make it an excellent platform for developing optical sensors. rsc.orgresearchgate.net These derivatives can detect specific ions or molecules through non-covalent interactions like hydrogen bonding, metal coordination, and anion–π interactions, resulting in a measurable colorimetric or fluorescent signal. rsc.orgresearchgate.net

For example, a dual-functional chemosensor based on a phenazine derivative (PZ) was designed to detect toxic mercury (Hg²⁺) and cyanide (CN⁻) ions. tandfonline.com The sensor incorporated an imidazole (B134444) group for ion recognition and the phenazine core to provide the optical signal. tandfonline.com This sensor demonstrated high sensitivity and specificity for both ions, with detection limits of 1.52 × 10⁻⁸ M for Hg²⁺ and 7.05 × 10⁻⁷ M for CN⁻. tandfonline.com The ability to visually monitor these toxic ions in seconds highlights the practical utility of such sensors. tandfonline.com

Performance of a Phenazine-Based Optical Sensor (PZ)

| Analyte | Detection Method | Limit of Detection (M) | Reference |

|---|---|---|---|

| Hg²⁺ | Colorimetric & Fluorescence | 1.52 × 10⁻⁸ | tandfonline.com |

| CN⁻ | Colorimetric & Fluorescence | 7.05 × 10⁻⁷ | tandfonline.com |

Incorporation into Advanced Materials for Charge Transfer and Energy Storage

Phenazine derivatives are a burgeoning class of redox-active organic materials for energy storage, particularly in aqueous and non-aqueous redox flow batteries (RFBs). researchgate.netrsc.org Their ability to undergo reversible redox reactions makes them suitable for use as anolytes (negative electrolytes) or catholytes (positive electrolytes). researchgate.netrsc.org Phenazine's core structure can undergo a two-electron redox reaction, which increases the potential energy storage capacity. google.com

The main challenges for phenazines in this application have been their low redox potential and poor solubility in aqueous or organic electrolytes. rsc.orgnih.gov To overcome these issues, researchers are designing derivatives with specific functional groups. rsc.orgnih.govrsc.org High-throughput DFT calculations have been used to screen hundreds of phenazine derivatives to identify promising candidates. rsc.org By adding electron-donating groups (like amino groups) or electron-withdrawing groups (like cyano groups) at specific positions, the redox potential can be tuned significantly. rsc.org For example, functionalization can modify the redox potential by up to -0.65 V for electron-donating groups and up to +2.25 V for electron-withdrawing groups compared to the parent phenazine. rsc.org

A notable example is a "combi-molecule" created by linking TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) and phenazine, which functions as a bipolar material in a symmetric aqueous redox-flow battery. acs.org This material exhibited a cell voltage of 1.2 V and showed excellent stability with no capacity degradation over 1800 charge-discharge cycles. acs.org Another promising candidate, 3,3′-(phenazine-1,6-diylbis(azanediyl))dipropionic acid) [1,6-DPAP], has been identified as a potentially low-cost and long-lasting anolyte material for aqueous RFBs. nih.gov

Potential as Components in Dye-Sensitized Solar Cells (DSSCs)

Phenazine derivatives have been explored as components in dye-sensitized solar cells (DSSCs), primarily as organic sensitizers (dyes) or co-sensitizers. rsc.orgresearchgate.net In a DSSC, the sensitizer (B1316253) absorbs sunlight and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). researchgate.net The molecular structure of phenazine-based dyes is often based on a donor-π bridge-acceptor (D-π-A) design to facilitate intramolecular charge transfer (ICT) upon light absorption. researchgate.net

In another approach, a near-infrared (NIR) sensitizer, FNE53, based on a dithieno[2,3-a:3′,2′-c]phenazine core, was designed. acs.orgnih.gov This dye extended the light absorption of the solar cell into the NIR region. acs.orgnih.gov When FNE53 was used in combination with another organic dye (FNE46) as a co-sensitizer, the resulting quasi-solid-state DSSC achieved a high PCE of 8.04% and demonstrated good long-term stability. nih.gov This co-sensitization strategy allows for a broader absorption spectrum, capturing more of the sun's energy. acs.orgnih.gov

Photovoltaic Performance of Phenazine-Based DSSCs

| Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | Efficiency (η) | Reference |

|---|---|---|---|---|---|

| LI-39 | 14.40 | 0.74 | 0.67 | 7.18% | rsc.org |

| FNE53 (NIR dye) | - | 0.604 | - | 5.28% | acs.org |

| FNE46 + FNE53 (Co-sensitized) | - | - | - | 8.04% | nih.gov |

| KD-150 | 7.37 | 0.56 | 0.56 | 2.32% | tubitak.gov.tr |

Mechanistic Investigations of Biological Activity

Phenazines produced by bacteria are known for their broad-spectrum antimicrobial properties. Understanding the mechanisms by which these compounds affect microbial cells is crucial for their potential development as therapeutic or biocontrol agents.

Modulation of Microbial Physiology and Metabolism

Phenazine compounds can significantly disrupt the normal physiological and metabolic functions of susceptible microbes. jmicrobiol.or.krnih.gov This disruption is often a consequence of the phenazine's ability to act as a redox-active agent, interfering with cellular electron transport chains and generating reactive oxygen species (ROS). frontiersin.orgnih.gov

A primary mechanism of antimicrobial action for many phenazine derivatives is the disruption of the cell membrane. jmicrobiol.or.krnih.govplos.org Studies have shown that treatment with phenazine substances can lead to increased cell membrane permeability in pathogenic bacteria like Xanthomonas oryzae pv. oryzicola and fungi such as Botrytis cinerea. jmicrobiol.or.krplos.org

This increased permeability results in the leakage of essential intracellular components, such as electrolytes, nucleic acids, and proteins. plos.orgresearchgate.netapsnet.org For instance, research on Pestalotiopsis kenyana treated with phenazine-1-carboxylic acid (PCA) showed a significant, time- and concentration-dependent increase in the leakage of materials that absorb at 260 nm (nucleic acids) and 280 nm (proteins), confirming that the cell membrane integrity was compromised. researchgate.net Similarly, high concentrations of phenazine-1-carboxamide (B1678076) (PCN) were found to significantly increase the electrical conductivity of the medium surrounding B. cinerea, indicating electrolyte leakage due to membrane damage. plos.org

Electron microscopy has provided visual evidence of this damage, revealing that phenazine treatment can cause cell swelling, deformation, shriveled hyphae, and complete lysis of bacterial cells, with cytoplasmic contents being released into the environment. jmicrobiol.or.krnih.govfrontiersin.orgfrontiersin.org This loss of membrane integrity ultimately leads to an imbalance of the intracellular environment and contributes to cell death. jmicrobiol.or.krnih.gov However, it is noteworthy that some studies on synthetic phenazine derivatives have indicated that their mode of action is not always linked to membrane disruption. researchgate.net

Impact on Intracellular Ion Transport Systems

The chemical structure of phenazines allows them to interact with cellular membranes and influence the transport of ions, a critical process for maintaining cellular homeostasis. nih.govum.es While direct research on 2-Butylphenazine's specific impact on ion transport is not extensively detailed in the provided results, the general behavior of phenazine derivatives suggests they can alter membrane potential and ion gradients.

The function of ion transport systems, such as Na+/K+-ATPase, Na+/H+ exchangers, and various ion channels, is fundamental for maintaining intracellular pH, cell volume, and the electrochemical gradients necessary for numerous cellular processes. nih.govum.es For example, in glial cells, the inhibition of the Na+-K+ pump by ouabain (B1677812) leads to a significant increase in intracellular sodium, a loss of cellular potassium, and a decrease in the resting membrane potential. nih.gov Similarly, disruptions in ion transport in hepatocytes can affect cell volume and metabolic functions. nih.gov The ability of phenazine compounds to insert into or associate with the cell membrane suggests a potential to perturb the function of these integral transport proteins, thereby altering intracellular ion concentrations.

Table 1: Key Intracellular Ion Transport Systems and Their Functions

| Transport System | Function |

|---|---|

| Na+/K+-ATPase | Actively transports Na+ out of and K+ into the cell, maintaining the primary electrochemical gradient. um.esnih.gov |

| Na+/H+ Exchanger | Regulates intracellular pH by extruding H+ in exchange for Na+. nih.gov |

| Cl-/HCO3- Exchanger | Involved in pH regulation and chloride homeostasis. nih.gov |

| Ion Channels (K+, Cl-, Na+) | Mediate the passive flow of ions across the membrane, crucial for volume regulation and setting the membrane potential. nih.gov |

Influence on Biofilm Formation and Dispersal

Phenazines are integral to the development and architecture of biofilms, which are surface-attached communities of bacteria encased in a self-produced matrix. usda.govnih.gov The specific type and ratio of phenazine derivatives produced can have profound effects on biofilm characteristics. nih.govasm.org

Studies on Pseudomonas chlororaphis 30-84, which produces phenazine-1-carboxylic acid (PCA) and 2-hydroxy-PCA (2-OH-PCA), have shown that altering the ratio of these two phenazines impacts initial cell attachment, the three-dimensional structure of mature biofilms, and the rate of cell dispersal from the biofilm. nih.govasm.org For instance, an increased production of 2-OH-PCA was found to promote initial attachment and lead to the development of thicker biofilms with altered architecture compared to the wild type. nih.govasm.org Conversely, a derivative producing only PCA also formed thicker biofilms and exhibited lower dispersal rates. asm.org

One mechanism by which phenazines influence biofilm structure is by promoting the release of extracellular DNA (eDNA), a key component of the biofilm matrix. plos.org The phenazine pyocyanin (B1662382), produced by Pseudomonas aeruginosa, enhances eDNA release through the generation of hydrogen peroxide. plos.org Similarly, in P. chlororaphis 30-84, the production of 2-OH-PCA is linked to increased eDNA release, partly through the upregulation of a pyocin and its associated lysis cassette, which leads to cell autolysis. plos.org

Table 2: Effects of Altered Phenazine Ratios in P. chlororaphis 30-84 on Biofilm Properties

| Phenazine Profile | Impact on Biofilm Formation | Impact on Biofilm Dispersal |

|---|---|---|

| Wild Type (PCA & 2-OH-PCA) | Forms structured biofilms. | Normal dispersal rate. |

| Overproducing 2-OH-PCA | Promoted initial attachment, altered 3D structure, thicker biofilm. nih.govasm.org | Lowered dispersal rate. asm.org |

| Producing only PCA | Promoted thicker biofilm development. asm.org | Lowered dispersal rate. asm.org |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Phenazines are redox-active compounds capable of generating reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov This activity is a key aspect of their biological function. The generation of ROS can lead to oxidative stress, a condition where the production of oxidants exceeds the cell's antioxidant capacity, potentially causing damage to DNA, proteins, and lipids. nih.govmdpi.com

The production of ROS by phenazines is not merely a toxic byproduct but also serves as a signaling mechanism. nih.gov For example, the pyocyanin produced by P. aeruginosa generates hydrogen peroxide, which, as mentioned earlier, contributes to eDNA release in biofilms. plos.org However, high concentrations of ROS can be detrimental. Cells have evolved antioxidant systems to counteract oxidative stress. frontiersin.org In response to phenazine-induced oxidative stress, bacteria may upregulate genes associated with redox processes and efflux pumps to mitigate the damage. researchgate.net The ability of phenazines to cycle between oxidized and reduced states allows them to repeatedly react with molecular oxygen to produce superoxide, which is then converted to other ROS. nih.gov This cycling contributes to their role in both microbial competition and internal cellular signaling.

Table 3: Examples of Reactive Oxygen Species (ROS) and Their Cellular Impact

| ROS Species | Chemical Formula | Cellular Impact |

|---|---|---|

| Superoxide Anion | O₂⁻ | Precursor to other ROS; can damage iron-sulfur cluster-containing proteins. nih.gov |

| Hydrogen Peroxide | H₂O₂ | Acts as a signaling molecule; can cross membranes; can damage proteins through oxidation. nih.govmdpi.com |

| Hydroxyl Radical | •OH | Highly reactive; can damage DNA, lipids, and proteins. mdpi.com |

Regulation of Gene Expression in Microbial Systems

Phenazines act as signaling molecules that can modulate global patterns of gene expression in the bacteria that produce them. nih.govnih.gov This regulation allows bacterial populations to coordinate their behavior and adapt to changing environmental conditions. The production of phenazines itself is often tightly regulated by complex networks, including quorum sensing (QS) systems. microbiologyresearch.org

In P. aeruginosa, the phenazine pyocyanin has been shown to influence the expression of a significant portion of the genome, upregulating genes related to efflux pumps and redox processes while downregulating genes for ferric iron acquisition. researchgate.net In P. chlororaphis, the presence of phenazines, particularly 2-OH-PCA, has broad transcriptomic consequences. plos.org A comparative transcriptomic analysis revealed that phenazine-producing strains differentially expressed 802 genes compared to a non-producing mutant. plos.org Notably, the production of 2-OH-PCA had a much wider impact on the transcriptome than the production of only PCA. plos.org Genes affected by phenazine production include those involved in cell autolysis (pyocin genes), multidrug resistance efflux systems, and the regulation of other signaling systems. plos.org This indicates that phenazines serve as crucial signals that integrate with other regulatory networks to control diverse physiological processes, including biofilm formation and secondary metabolism. microbiologyresearch.org

Function as Electron Shuttles in Microbial Respiration and Mineral Reduction

One of the key functions of phenazines in microbial physiology is their role as electron shuttles. nih.govfrontiersin.org These soluble, redox-active molecules facilitate the transfer of electrons from microbial cells to external, often insoluble, electron acceptors like iron and manganese minerals. frontiersin.orgunl.edu This process is a form of anaerobic respiration and is crucial for microbial survival in oxygen-limited environments. nih.gov

The mechanism involves the phenazine being reduced inside or at the surface of the bacterial cell, accepting electrons from the cell's respiratory chain. The reduced phenazine then diffuses away from the cell and transfers the electrons to an insoluble acceptor, such as an iron oxide mineral, becoming re-oxidized in the process. frontiersin.org This allows the bacterium to continue its metabolic activity even when direct contact with the terminal electron acceptor is not possible. Flavins and quinone-containing compounds like humic substances also function as electron shuttles. frontiersin.orgnih.gov The ability of phenazines to mediate electron transfer enhances the biogeochemical cycling of elements like iron and is also exploited in biotechnological applications such as microbial fuel cells. usda.govresearchgate.net The reduction of electron shuttles in bacteria like Shewanella is dependent on outer membrane multiheme cytochromes. frontiersin.org

Microbial Detoxification Pathways of Phenazine Natural Products

While phenazines are produced by certain microbes for their own benefit, they can be toxic to other organisms. Consequently, some microbes have evolved detoxification mechanisms to resist the effects of these compounds. researchgate.net One common strategy for detoxifying xenobiotics, including phenazines, is through enzymatic modification, often by glycosylation. biorxiv.orgmdpi.com

For example, the nematode Caenorhabditis elegans, a model organism for studying detoxification, can detoxify 1-hydroxyphenazine (B607933) by adding glucose molecules to it, a process mediated by UDP-glycosyltransferase (ugt) enzymes. biorxiv.org This modification increases the water solubility of the toxin, facilitating its excretion. biorxiv.org Similarly, some Bacillus species can detoxify phenazine-1-carboxylic acid (PCA) produced by Pseudomonas. Bacillus sp. G2112 was found to transform PCA into red pigments by attaching a glucose molecule (glucosylation) and forming an imino group, thereby inactivating the antibiotic. mdpi.com These detoxification pathways are crucial for survival in competitive microbial communities where different species produce a variety of secondary metabolites. mdpi.com Understanding these resistance mechanisms is also important for the development of effective biocontrol agents. nih.gov

Future Research Directions and Emerging Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of phenazine (B1670421) derivatives has traditionally relied on methods that can be inefficient and environmentally taxing. researchgate.netresearcher.life The future of 2-butylphenazine synthesis lies in the development of greener, more precise, and scalable methods.

Catalyst Discovery for Chemo- and Regioselective Butylphenazine Synthesis

Achieving specific chemical (chemo-) and positional (regio-) selectivity is a primary goal in modern organic synthesis. For substituted phenazines like this compound, this means controlling precisely where the butyl group and other functional groups are placed on the phenazine core. Future research will likely focus on the discovery and development of novel catalysts to streamline this process.

One area of interest is the use of phenazine compounds themselves as latent catalysts. For instance, this compound has been identified as a suitable latent catalyst for promoting reactions between epoxide groups and aromatic hydroxyl groups. google.com This suggests a potential for auto-catalytic systems or the design of phenazine-based catalysts for other transformations.

Furthermore, general strategies for phenazine synthesis, such as the electrochemical oxidative (4+2) cyclization of anilines and o-phenylenediamines, offer pathways that could be adapted for selective this compound synthesis. researcher.life The development of catalysts, perhaps based on palladium or other transition metals, that can tolerate a variety of functional groups will be crucial for creating a diverse library of this compound derivatives with high precision and efficiency. guidechem.com

Scale-Up Strategies for Sustainable Production

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, including cost, safety, and environmental impact. Traditional methods for producing phenazines often involve toxic solvents and hazardous reagents, which limit their large-scale application. researchgate.netresearcher.life Consequently, a major future direction is the development of sustainable and scalable manufacturing processes for this compound.

Research into "green" chemistry approaches is paramount. dntb.gov.ua This includes exploring:

Solvent-Free and Catalyst-Free Synthesis: Methods like mechanosynthesis, which uses mechanical force to induce chemical reactions, eliminate the need for harmful solvents. researchgate.net

Benign Solvents: Utilizing water or other environmentally friendly solvents to reduce the ecological footprint of the synthesis. researchgate.net

Energy-Efficient Methods: Employing techniques such as microwave-assisted or ultrasound-assisted synthesis can reduce energy consumption and reaction times. researchgate.net

Biosynthesis: The foundational pathways for phenazine biosynthesis originate from the shikimic acid pathway in microorganisms. guidechem.com Future research could engineer microbes to produce this compound or its precursors, offering a renewable and potentially cost-effective production route.

These strategies aim to make the production of this compound not only economically viable but also environmentally responsible, opening doors for its use in a wider range of commercial applications.

Integrated Computational and Experimental Approaches for Material and Biological Design